molecular formula C21H17ClO3 B8404566 Benzyl 2-(benzyloxy)-4-chlorobenzoate

Benzyl 2-(benzyloxy)-4-chlorobenzoate

Cat. No.: B8404566
M. Wt: 352.8 g/mol
InChI Key: ICEWFRHHJRERSL-UHFFFAOYSA-N
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Description

Benzyl 2-(benzyloxy)-4-chlorobenzoate is a benzoate ester derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. This compound is characterized by its dual benzyl-protecting groups, which influence its solubility, stability, and reactivity. It serves as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where protective groups are critical for selective reactions .

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

benzyl 4-chloro-2-phenylmethoxybenzoate

InChI

InChI=1S/C21H17ClO3/c22-18-11-12-19(21(23)25-15-17-9-5-2-6-10-17)20(13-18)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2

InChI Key

ICEWFRHHJRERSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, or protective moieties:

Compound Name Molecular Formula Key Substituents Functional Groups CAS No.
Benzyl 2-(benzyloxy)-4-chlorobenzoate C₂₁H₁₇ClO₃ 2-benzyloxy, 4-Cl Ester, ether 2918845-21-1
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate C₁₅H₁₀BrClO₄ 2-Cl, 4-formyl, 6-OMe, 2-Br Ester, aldehyde 443664-51-5
Benzyl 4-aminobenzoate hydrochloride C₁₄H₁₃NO₂·HCl 4-NH₂ (protonated) Ester, amine salt 208588-34-5
2-(Benzyloxy)-4-chloro-3-methylbenzoic acid C₁₅H₁₃ClO₃ 2-benzyloxy, 4-Cl, 3-Me Carboxylic acid, ether 2918845-21-1

Key Observations :

  • Electron-withdrawing vs. donating groups: The chloro group (electron-withdrawing) in the target compound contrasts with the amino group (electron-donating) in Benzyl 4-aminobenzoate hydrochloride, altering reactivity in electrophilic substitution .
  • Ester vs. acid : The ester group in the target compound enhances lipophilicity compared to the carboxylic acid in 2-(benzyloxy)-4-chloro-3-methylbenzoic acid, impacting bioavailability .
Comparative Reaction Kinetics

Ultrasound-assisted synthesis () significantly improves yields and reduces reaction times for benzyloxy-containing compounds:

Entry Conventional Time (h) Conventional Yield (%) Ultrasound Time (h) Ultrasound Yield (%)
6a 8.00 70 2.00 88
6b 6.00 65 2.00 82

This suggests that ultrasound methods could optimize the synthesis of the target compound, reducing typical reaction times by ~75% .

Physicochemical and Spectral Properties

Stability and Reactivity

  • Acidic conditions: Benzyl ethers (e.g., 2-(benzyloxy)ethanol derivatives in ) undergo hydrolysis to form benzyl cations. The target compound’s 4-Cl group (electron-withdrawing) may slow hydrolysis compared to phenolic analogs (e.g., H-type nuclei in ) .
  • Thermal stability : Predicted boiling points for analogs like 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (530.2°C) suggest high thermal stability, likely applicable to the target compound .

Spectral Data

  • IR : Expected C=O stretch at ~1720 cm⁻¹ (ester) and C-O-C stretch at ~1250 cm⁻¹, aligning with data for 4-(benzyloxy)carbamates in .
  • NMR : The ¹H-NMR would show benzyl protons as multiplets (~7.3–7.5 ppm) and a downfield shift for the ester carbonyl (δ ~165–170 ppm in ¹³C-NMR) .

Preparation Methods

Benzylation of 2-Hydroxy-4-chlorobenzoic Acid

The hydroxyl group of 2-hydroxy-4-chlorobenzoic acid is protected via nucleophilic substitution using benzyl bromide.

Procedure :

  • Reactants : 2-Hydroxy-4-chlorobenzoic acid (1.0 eq), benzyl bromide (2.2 eq), potassium carbonate (3.0 eq).

  • Solvent : Acetone or dimethylformamide (DMF).

  • Conditions : Reflux at 60–80°C for 6–12 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water.

Outcome :

  • Product : 2-(Benzyloxy)-4-chlorobenzoic acid.

  • Yield : 85–92%.

Esterification with Benzyl Alcohol

The carboxylic acid is esterified using benzyl alcohol under acidic or coupling conditions.

Method A: Acid Chloride Intermediate

  • Activation : 2-(Benzyloxy)-4-chlorobenzoic acid (1.0 eq) is treated with thionyl chloride (1.5 eq) in dichloromethane (DCM) at 0°C for 2 hours.

  • Esterification : The acid chloride is reacted with benzyl alcohol (1.2 eq) and pyridine (1.5 eq) at room temperature for 4 hours.

  • Yield : 88–94%.

Method B: Coupling Agents

  • Reactants : 2-(Benzyloxy)-4-chlorobenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).

  • Solvent : DCM or THF.

  • Conditions : Stirred at 25°C for 12 hours.

  • Yield : 82–89%.

One-Pot Tandem Benzylation-Esterification

A streamlined approach combines protection and esterification in a single pot.

Procedure :

  • Reactants : 2-Hydroxy-4-chlorobenzoic acid (1.0 eq), benzyl bromide (2.5 eq), benzyl alcohol (1.5 eq), potassium carbonate (4.0 eq).

  • Solvent : Acetonitrile or DMF.

  • Conditions : Heated at 80°C for 24 hours.

  • Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate 9:1).

  • Yield : 75–81%.

Advantages : Reduced purification steps; Limitations : Competing over-benzylation requires precise stoichiometry.

Palladium-Catalyzed Oxidative Esterification

A metal-mediated strategy enables direct coupling of benzyl halides with pre-activated substrates.

Procedure :

  • Reactants : 2-(Benzyloxy)-4-chlorobenzoic acid (1.0 eq), benzyl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), DBU (2.0 eq).

  • Solvent : DMSO or DMF.

  • Conditions : 90°C for 8–12 hours under argon.

  • Yield : 78–84%.

Key Insight : DMSO acts as an oxidant, facilitating Pd(II) regeneration.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Limitations
Sequential ProtectionReflux, 6–12 h85–94High purity, scalableMultiple steps, longer duration
One-Pot Synthesis80°C, 24 h75–81Simplified workflowModerate yields, side reactions
Pd-Catalyzed Coupling90°C, 8–12 h78–84Mild conditions, no acid chloridesCostly catalyst, sensitivity to moisture

Optimization and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance benzylation rates but may complicate purification.

  • Ether solvents (THF) improve esterification selectivity.

Base Compatibility

  • K₂CO₃ : Preferred for benzylation due to mild basicity.

  • Pyridine : Neutralizes HCl during acid chloride formation.

Side Reactions

  • Over-benzylation : Mitigated by stoichiometric control of benzyl bromide.

  • Ester hydrolysis : Avoid aqueous workup at extreme pH .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsKey IntermediatePurity Check
1Benzyl chloride, K₂CO₃, DMF, 80°C2-(Benzyloxy)-4-chlorobenzoic acidNMR (δ 5.2 ppm for -OCH₂Ph)
2Benzyl alcohol, DCC, DMAP, RTTarget compoundHPLC (>98% purity)

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 5.1–5.3 ppm (benzyloxy -OCH₂Ph), δ 7.2–8.1 ppm (aromatic protons).
  • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and benzyl carbons (δ ~70 ppm for -OCH₂Ph) .

X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and validates stereoelectronic effects .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 381.0895 (C₂₁H₁₇ClO₃⁺) .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution at the 4-chloro position. Optimize transition states for benzyloxy group migration .
  • Solvent Effects : Simulate solvation with COSMO-RS to predict reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
  • Contradiction Analysis : If experimental yields deviate from predictions, re-evaluate steric effects (e.g., benzyl group hindrance) using molecular docking software (AutoDock) .

Q. Table 2: Computational Parameters

ParameterValueSoftware
Basis SetB3LYP/6-31G(d,p)Gaussian 16
Solvation ModelPCM (DMF)ORCA 5.0

How can researchers resolve contradictions in spectral data during structural analysis?

Advanced Research Question
Methodological Answer:
Scenario : Discrepancy between NMR and X-ray data (e.g., unexpected coupling constants).
Resolution Steps :

Variable Temperature NMR : Assess dynamic effects (e.g., rotamer interconversion of benzyl groups) .

2D NMR (COSY, NOESY) : Confirm through-space interactions between aromatic protons .

Crystallographic Refinement : Compare experimental bond lengths/angles with DFT-optimized structures to identify distortions .

What are the best practices for safe handling given limited toxicological data?

Basic Research Question
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with aqueous NaOH (1M) before disposal .

Note : While no acute toxicity is reported, treat as a corrosive irritant (similar to benzoyl chloride derivatives) .

How to design stability studies for this compound under varying conditions?

Advanced Research Question
Methodological Answer:
Experimental Design :

pH Stability : Incubate compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48 hrs.

Thermal Stability : Heat samples to 40°C, 60°C, and 80°C. Use TGA/DSC to assess decomposition thresholds .

Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products by LC-MS .

Q. Data Interpretation :

  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life.
  • Degradation Pathways : Identify hydrolysis (ester cleavage) or oxidation (benzyl group) using HRMS fragmentation patterns .

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